



Measuring CPT2-Dependent Fatty Acid Oxidation with Seahorse XF Technology

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| Compound of Interest | | |
|----------------------|-----------|-----------|
| Compound Name: | CPT2 | |
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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mitochondrial fatty acid oxidation (FAO) is a critical metabolic pathway for energy production in various tissues. Carnitine palmitoyltransferase 2 (**CPT2**) is a key enzyme in this process, located in the inner mitochondrial membrane. It is responsible for converting long-chain acylcarnitines back to acyl-CoAs, allowing them to enter the β-oxidation spiral. Dysregulation of **CPT2** activity is associated with several metabolic disorders. The Agilent Seahorse XF Analyzer provides a powerful platform for real-time measurement of cellular respiration, enabling the detailed investigation of FAO. This document provides a comprehensive guide to designing and performing Seahorse XF assays to specifically measure **CPT2**-dependent fatty acid oxidation in intact cells.

Principles of the Assay

To specifically measure the contribution of **CPT2** to fatty acid oxidation, the experimental design must overcome the rate-limiting step of fatty acid transport across the outer mitochondrial membrane, which is mediated by CPT1. This can be achieved by providing cells with a substrate that bypasses CPT1, such as L-palmitoylcarnitine. L-palmitoylcarnitine is transported into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT) and then serves as a direct substrate for **CPT2**.



By measuring the oxygen consumption rate (OCR) in response to the addition of L-palmitoylcarnitine, we can directly assess the activity of **CPT2** and the subsequent β-oxidation pathway. Further dissection of the respiratory chain can be achieved using the Seahorse XF Cell Mito Stress Test, which involves the sequential injection of mitochondrial inhibitors. To confirm that the observed FAO is **CPT2**-dependent, a **CPT2** inhibitor can be utilized, or the assay can be performed in cells with known **CPT2** deficiency.

Data Presentation

The following tables summarize representative quantitative data that can be obtained from a Seahorse XF assay designed to measure **CPT2**-dependent FAO.

Table 1: Key Parameters of Mitochondrial Respiration in Response to L-Palmitoylcarnitine

| Parameter | Control (BSA only) | L- Palmitoylcarnitine (100 μM) | % Change |
|---------------------------------------|--------------------|--------------------------------------|----------|
| Basal Respiration (pmol/min) | 55.2 ± 4.1 | 85.7 ± 6.3 | +55.3% |
| ATP Production (pmol/min) | 42.1 ± 3.5 | 68.9 ± 5.1 | +63.6% |
| Proton Leak (pmol/min) | 13.1 ± 1.2 | 16.8 ± 1.5 | +28.2% |
| Maximal Respiration (pmol/min) | 120.5 ± 9.8 | 185.3 ± 12.1 | +53.8% |
| Spare Respiratory Capacity (pmol/min) | 65.3 ± 7.5 | 99.6 ± 9.8 | +52.5% |

Table 2: Effect of CPT Inhibitors on L-Palmitoylcarnitine-driven Respiration



| Condition | Basal Respiration (pmol/min) | % Inhibition vs. L- Palmitoylcarnitine alone |
|--|---------------------------------|---|
| L-Palmitoylcarnitine (100 μM) | 85.7 ± 6.3 | - |
| L-Palmitoylcarnitine + Etomoxir (4 μM) | 83.2 ± 5.9 | ~3% |
| L-Palmitoylcarnitine + CPT2 Inhibitor (e.g., Aminocarnitine) | 60.1 ± 4.8 | ~30% |

Experimental Protocols

Protocol 1: Seahorse XF Assay for CPT2-Dependent Fatty Acid Oxidation using L-Palmitoylcarnitine

This protocol details the use of L-palmitoylcarnitine to measure **CPT2**-dependent FAO in intact cells.

A. Materials

- Seahorse XF Cell Culture Microplates (24 or 96 well)
- · Cells of interest
- Cell culture medium
- Seahorse XF Calibrant
- Seahorse XF Base Medium (e.g., DMEM, pH 7.4)
- L-carnitine
- Glucose
- Fatty acid-free BSA
- L-Palmitoylcarnitine TFA



- Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
- Optional: CPT2 inhibitor (e.g., aminocarnitine)

B. Method

Day 1: Cell Seeding

- Seed cells in a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.[1]
- Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.[2]

Day 2: Assay Execution

- Prepare Substrate-Limited Medium: The day before the assay, replace the growth medium with a substrate-limited medium (e.g., DMEM with 0.5 mM glucose, 1 mM glutamine, and 1% FBS) to encourage reliance on fatty acid oxidation.[3]
- Prepare L-Palmitoylcarnitine-BSA Conjugate:[2]
 - Prepare a 10% (w/v) fatty acid-free BSA solution in high-purity water and warm to 37°C.
 - Prepare a 5 mM stock solution of L-Palmitoylcarnitine TFA in 100% ethanol and warm to 37°C.
 - Slowly add the L-Palmitoylcarnitine TFA stock solution to the warm BSA solution while gently vortexing to achieve a desired molar ratio (e.g., 6:1 L-Palmitoylcarnitine:BSA).
 - Incubate the mixture at 37°C for 1 hour with gentle agitation.
 - Prepare a BSA-only solution as a vehicle control.
- Prepare Assay Medium: Supplement Seahorse XF Base Medium with 2.5 mM glucose and
 0.5 mM L-carnitine.[4] Warm to 37°C and adjust the pH to 7.4.
- Cell Plate Preparation:



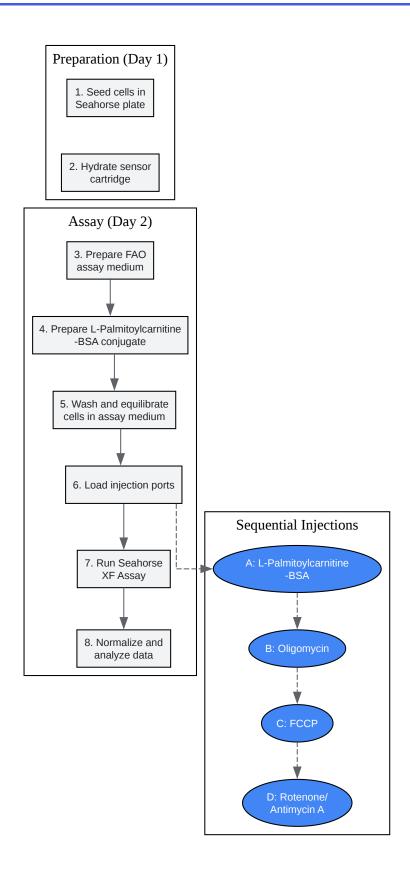
- Remove the substrate-limited medium from the cell plate.
- Wash the cells once with the prepared Seahorse XF assay medium.
- Add the appropriate volume of assay medium to each well.
- Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.[2]
- Load Sensor Cartridge:
 - Prepare stock solutions of the injection compounds in the assay medium at 10x the final desired concentration.
 - Port A: L-Palmitoylcarnitine-BSA conjugate (or BSA control). For CPT2 inhibition experiments, the inhibitor can be co-injected or pre-incubated.
 - Port B: Oligomycin
 - Port C: FCCP
 - Port D: Rotenone/Antimycin A
 - Load the prepared injection compounds into the designated ports of the hydrated sensor cartridge.[2]
- Run the Assay:
 - Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
 - Replace the calibrant plate with the cell plate and initiate the assay protocol. The instrument will measure baseline OCR before sequentially injecting the compounds.
- C. Data Analysis
- Normalize the OCR data to cell number or protein concentration.
- Calculate the CPT2-dependent FAO rate as the increase in OCR following the injection of Lpalmitoylcarnitine.



 Utilize the Seahorse XF Cell Mito Stress Test data to determine the impact of CPT2dependent FAO on basal respiration, ATP production, proton leak, maximal respiration, and spare respiratory capacity.

Mandatory Visualization





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